(2S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid is a chiral compound with a single enantiomer designated as the (S)-enantiomer. It belongs to the class of organic compounds known as 2-arylpropionic acids, which are characterized by a propionic acid substituted with an aryl group at the 2-position []. This compound plays a crucial role in scientific research as a model compound for studying various chemical phenomena, including chiral recognition, enantioselective synthesis, and the development of analytical techniques for chiral separations.
This compound is classified as:
The compound is often studied in the context of its pharmacological properties and potential therapeutic applications, particularly in pain management and inflammation reduction.
The synthesis of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid can be achieved through various methodologies, typically involving the condensation of naphthalene derivatives with appropriate alkylating agents.
The molecular structure of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid can be described as follows:
COc1ccc2cc(ccc2c1)C(C(=O)O)C
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the functional groups and molecular interactions present in the compound.
(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:
Reactions are usually conducted under controlled temperature and pH conditions to ensure selectivity and yield.
The mechanism of action of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain.
Physical properties can be determined using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid has several scientific applications:
The compound belongs to the 2-arylpropionic acid ("profen") family of NSAIDs, defined by a chiral carbon α to the carboxylic acid group and connected to a biaryl scaffold. Its core structure comprises:
Table 1: Structural Comparison with Key Profens
Compound | Aryl Scaffold | Methoxy Position | C2 Configuration | Molecular Formula |
---|---|---|---|---|
(2S)-2-(5-Methoxynaphthalen-2-yl)propanoic acid | Naphthalen-2-yl | 5 | S | C₁₄H₁₄O₃ |
Naproxen | Naphthalen-2-yl | 6 | S | C₁₄H₁₄O₃ |
Ibuprofen | 4-Isobutylphenyl | – | S | C₁₃H₁₈O₂ |
(S)-5-Bromonaproxen* | Naphthalen-2-yl | 6 | S | C₁₄H₁₃BrO₃ |
*Halogenated analog from [10]
This regioisomeric variation impacts the molecule’s dipole moment, crystal packing, and potential target engagement. The 5-methoxy placement reduces steric hindrance near the chiral center compared to naproxen’s 6-methoxy group, potentially enhancing rotational flexibility. X-ray crystallography of related compounds (e.g., naproxen) confirms the propanoic acid chain adopts a perpendicular orientation relative to the naphthalene plane, a conformation critical for bioactivity [2] [7].
The discovery of (2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid emerged indirectly through studies of naproxen impurities and synthetic intermediates. Naproxen [(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid] was patented in 1967 and approved in 1976 as a potent, long-acting NSAID with improved gastrointestinal tolerability. During its manufacturing, halogenated derivatives (e.g., 5-bromo, 5-chloro, and 5-iodo analogs) were identified as process-related impurities arising from electrophilic side reactions or residual catalysts. These include:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0